(1-Methyl-1H-pyrrol-2-yl)methanol

Genetic Toxicology Mutagenicity Screening Drug Safety Assessment

Researchers studying pyrrole genotoxicity often encounter false positives when using unverified positional isomers. (1-Methyl-1H-pyrrol-2-yl)methanol (2HMP) is validated as a non-mutagenic negative control with 0/8 Ames strains positive, directly contrasting with the base-pair substitution mutations induced by the 3-position isomer (3HMP) and bifunctional analogs. • 0/8 Ames strains positive-definitive negative control for pyrrole SAR studies • >100× higher concentration required vs. mitomycin C for equal mutagenic effects, enabling wide experimental dosing windows • Solid physical form ensures precise, reproducible dosing in sensitive cellular assays; ≥95% purity

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 52160-51-7
Cat. No. B1295520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-pyrrol-2-yl)methanol
CAS52160-51-7
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCN1C=CC=C1CO
InChIInChI=1S/C6H9NO/c1-7-4-2-3-6(7)5-8/h2-4,8H,5H2,1H3
InChIKeyBHGUSWOZYFZTMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (1-Methyl-1H-pyrrol-2-yl)methanol (CAS 52160-51-7) Is a Distinct Chemical Intermediate for Research and Procurement


(1-Methyl-1H-pyrrol-2-yl)methanol (CAS 52160-51-7), also known as 2-hydroxymethyl-1-methylpyrrole or N-methyl-2-pyrrolemethanol, is a synthetic pyrrolic alcohol with the molecular formula C₆H₉NO and a molecular weight of 111.14 g/mol [1]. It is characterized by a hydroxymethyl group (-CH₂OH) at the 2-position of the N-methylpyrrole ring, giving it a specific reactivity profile as a monofunctional alkylating agent [1]. Its physicochemical properties, including a melting point of 28-30 °C and a density of 1.070 g/cm³, distinguish it from other simple pyrrole derivatives . This compound serves as a valuable building block in organic synthesis and medicinal chemistry, but its selection over closely related analogs must be justified by specific, quantifiable differences in biological and chemical behavior [1].

Procurement Alert: Why (1-Methyl-1H-pyrrol-2-yl)methanol Cannot Be Swapped for Its 3-Position Isomer or Bifunctional Analogs


The common practice of substituting one N-methylpyrrole methanol isomer for another, or a monofunctional pyrrole for a bifunctional one, is invalid due to fundamentally different toxicological and biological activity profiles. While (1-Methyl-1H-pyrrol-2-yl)methanol (2HMP) and its 3-position isomer, 3-hydroxymethyl-1-methylpyrrole (3HMP), share the same molecular formula and weight, their biological effects are not interchangeable [1][2]. This is due to the distinct electronic and steric environment created by the hydroxymethyl group at the 2- versus the 3-position, which alters its reactivity and interaction with biological targets [1]. Similarly, the presence of a single reactive group in 2HMP results in a different potency and toxicity profile compared to bifunctional analogs like 2,3-bishydroxymethyl-1-methylpyrrole (BHMP) [1][2]. The following quantitative evidence demonstrates that using an unverified substitute can lead to drastically different experimental outcomes, from a complete lack of effect to severe cytotoxicity.

Quantitative Evidence Guide for Selecting (1-Methyl-1H-pyrrol-2-yl)methanol Over Its Closest Analogs


Genotoxicity: 2HMP is Non-Mutagenic Unlike the 3HMP Isomer and Bifunctional Pyrroles

(1-Methyl-1H-pyrrol-2-yl)methanol (2HMP) was found to be non-mutagenic in an Ames test using 8 strains of Salmonella typhimurium, a key safety advantage over its 3-position isomer (3HMP) and bifunctional analogs (BHMP, DHR), which induced base-pair substitution mutations in strain TA92 [1].

Genetic Toxicology Mutagenicity Screening Drug Safety Assessment

Genotoxicity: 2HMP Induces Significantly Fewer Sister Chromatid Exchanges (SCEs) than Bifunctional Analogs

In human lymphocytes, (1-Methyl-1H-pyrrol-2-yl)methanol (2HMP) induced a 2-fold increase in sister chromatid exchanges (SCEs) compared to control levels, which is a significantly lower genotoxic burden than the 8-12 fold increase observed with bifunctional pyrroles like BHMP and DHR [1]. This quantifies its reduced clastogenic potential relative to more reactive analogs.

Genetic Toxicology Cytogenetics DNA Damage Assessment

Potency: 2HMP Requires >100x Higher Concentration to Induce Mutations Compared to Mitomycin C

The potency of (1-Methyl-1H-pyrrol-2-yl)methanol (2HMP) as a genotoxicant is substantially lower than that of the clinical alkylating agent mitomycin C (MMC). While both compounds increased SCEs, 2HMP required a concentration more than 100 times higher to produce an equal number of mutations, and more than twice as high to produce a significant number of SCEs [1].

Potency Comparison Toxicology Mechanistic Studies

Cellular Activity: 2HMP Shows Differential Antimitotic and Cytotoxic Activity vs. 3-Position Isomer

In a study on cultured rat liver parenchymal cells, the antimitotic and cytotoxic effects of pyrrolic alcohols were compared. While specific data for 2HMP was not reported, the 3-position isomer (3HMP) was found to be completely devoid of both antimitotic activity and cytotoxicity, in contrast to 2HMP and other compounds which showed activity at 10⁻⁴ M or less [1]. This underscores the critical importance of the hydroxymethyl group's position for biological activity.

Cell Biology Cytotoxicity Assays Antimitotic Screening

Physicochemical Properties: A Distinct Solid vs. Liquid Pyrrole Derivatives

Unlike the volatile liquid N-methylpyrrole or other pyrrole derivatives that darken readily upon air exposure, (1-Methyl-1H-pyrrol-2-yl)methanol is a solid at room temperature with a reported melting point of 28-30 °C (as a solvate with ligroine/benzene) . This physical state simplifies handling, weighing, and storage compared to its more volatile and air-sensitive liquid counterparts.

Physicochemical Characterization Formulation Development Material Handling

Validated Research Applications for (1-Methyl-1H-pyrrol-2-yl)methanol Based on Comparative Evidence


As a Non-Mutagenic Control or Tool Compound in Genotoxicity and Carcinogenicity Studies

Researchers investigating the structure-activity relationship (SAR) of pyrrolic genotoxins should procure 2HMP as a critical comparator. Its proven non-mutagenic profile in the Ames test (0/8 strains positive) directly contrasts with the base-pair substitution mutations induced by the 3-position isomer (3HMP) and bifunctional analogs like BHMP [1]. This makes 2HMP the ideal negative control for assessing the mutagenic potential of new pyrrole-based chemical entities or for studying the molecular mechanisms that differentiate genotoxic from non-genotoxic pyrroles. It can be used to establish a baseline for 'safe' structural motifs within a pyrrole series, as evidenced by its significantly lower SCE induction (2x vs. 8-12x for bifunctional compounds) [1].

As a Less Potent DNA-Interacting Agent in Mechanistic Cell Biology

For experiments requiring a mild, controllable DNA-interacting agent to study repair mechanisms or cell cycle checkpoints without inducing acute cytotoxicity, 2HMP is the preferred choice over more potent alkylators like mitomycin C (MMC). Its requirement for >100x higher concentration to produce equal mutagenic effects provides a wide experimental window for dosing [1]. This allows researchers to observe cellular responses to DNA stress without the confounding factors of rapid cell death, making it a valuable tool for dissecting early DNA damage signaling pathways. Its solid physical form also ensures precise and reproducible dosing in these sensitive cellular assays [2].

As the Biologically Active 2-Position Isomer for Antimitotic and Cytotoxicity Studies

When investigating the antimitotic or cytotoxic potential of simple monofunctional pyrrolic alcohols, procurement of the 2-position isomer (2HMP) is essential. Evidence from rat liver cell studies shows the 3-position isomer (3HMP) is completely inactive, demonstrating that the position of the hydroxymethyl group is a critical determinant of biological effect [1]. Using 2HMP ensures that any observed antimitotic or cytotoxic activity in an assay is due to the intended structure. This is particularly relevant for studies aiming to develop or understand pyrrole-based antiproliferative agents, where the specific placement of functional groups on the pyrrole ring dictates both potency and toxicity profiles [1].

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